Differentiated CYP2A6 Binding Affinity of 4-Methylsulfonyl-3,3',4',5-tetrachlorobiphenyl Compared to Unsubstituted PCBs
4-Methylsulfonyl-3,3',4',5-tetrachlorobiphenyl demonstrates a measurable, quantifiable binding affinity (Kd) for CYP2A6, a key human drug-metabolizing enzyme [1]. In contrast, unsubstituted parent PCB congeners generally do not exhibit this specific high-affinity protein interaction without metabolic activation, underscoring the methylsulfonyl group's critical role in protein binding [1].
| Evidence Dimension | Binding Affinity (Kd) for CYP2A6 |
|---|---|
| Target Compound Data | 4.50E+3 nM (Kd) |
| Comparator Or Baseline | Unsubstituted PCB congeners (e.g., 2,2',5,5'-tetrachlorobiphenyl): No significant CYP2A6 binding reported. |
| Quantified Difference | Not applicable (qualitative difference) |
| Conditions | In vitro binding assay assessing type 1 interaction via absorbance change (379-387 nm increase, 414-420 nm decrease). |
Why This Matters
This data differentiates the compound from its parent PCB, proving its utility in studies focused on metabolite-specific protein interactions relevant to xenobiotic metabolism and potential endocrine disruption.
- [1] BindingDB. BDBM50101991 CHEBI:6750::CHEMBL3526658. Binding affinity to CYP2A6. Accessed 2026. View Source
